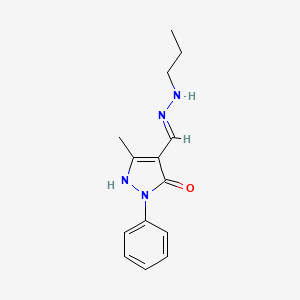![molecular formula C23H23NO4 B6126101 N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMB belongs to the family of benzamides, which are known for their diverse pharmacological properties. In
作用機序
The mechanism of action of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain proteins that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively easy to purify and has a high purity level. However, this compound has some limitations for lab experiments. It is a highly hydrophobic compound, which makes it difficult to dissolve in water. Additionally, this compound has a low solubility in most organic solvents, which makes it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide. One area of research is to investigate the potential of this compound in combination with other drugs for the treatment of cancer. Another area of research is to explore the mechanism of action of this compound in greater detail. Additionally, more studies are needed to investigate the potential of this compound in the treatment of neurodegenerative diseases and inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential as a therapeutic agent in various diseases. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of several diseases. The synthesis of this compound involves a multi-step process, and it has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, and more studies are needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with bis(4-methoxyphenyl)methane in the presence of a base. This reaction leads to the formation of N,N-dimethyl-4-methoxybenzamide, which is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-26-19-10-4-16(5-11-19)22(17-6-12-20(27-2)13-7-17)24-23(25)18-8-14-21(28-3)15-9-18/h4-15,22H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUROBTRQYQXPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6126105.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)